molecular formula C9H13N5O B8432413 2-butoxy-9H-purin-6-amine

2-butoxy-9H-purin-6-amine

Cat. No.: B8432413
M. Wt: 207.23 g/mol
InChI Key: HVEGYOGEXMRFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-9H-purin-6-amine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-butoxy-7H-purin-6-amine

InChI

InChI=1S/C9H13N5O/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

HVEGYOGEXMRFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium (13.6 g, 0.59 mol) was added to butanol (480 ml), the temperature of the mixture was raised to 90° C. to completely dissolve sodium therein. Subsequently, 2-chloroadenine (4.0 g, 23.6 mmol) was added, and the resultant was heated under reflux for 9 hours. After the reaction solution was cooled to 4° C., water (400 ml) was added thereto, and the resultant was vigorously stirred for 30 minutes. The separated layer of butanol was concentrated under reduced pressure, water (400 ml) was added to the residue, and concentrated hydrochloric acid was added dropwide under ice cooling to neutralize the product. The precipitated solid was collected by filtration, the resulting solid was added to ethanol (70 ml), and the resultant was heated under reflux for 30 minutes. The product was cooled to room temperature, and the precipitated solid was then collected by filtration. Thus, 3.72 g of the title compound was obtained (yield: 76%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

After sodium (13.56 g, 590 mmol) was dissolved in n-butanol (480 ml), 2-chloroadenine (4.0 g, 23.59 mmol) was added thereto and the mixture was stirred at 140° C. for 19 hours. After the mixture was allowed to cool, water (400 ml) was added thereto and the mixture was stirred for 30 minutes. And then the organic layer was separated and concentrated. Water (400 ml) was added to the residue and the solution was neutralized with concentrated hydrochloric acid. The resulting precipitate was filtered and washed with ethanol to give the captioned compound (3.72 g, 17.97 mmol, yield 76%) as a white solid.
Quantity
13.56 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
76%

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